molecular formula C18H25N3O3S B2956477 N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide CAS No. 1197920-23-2

N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide

Cat. No.: B2956477
CAS No.: 1197920-23-2
M. Wt: 363.48
InChI Key: DMVUCXFKIXVQLB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a cyanomethyl group, a 4-methylbenzenesulfonyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyanomethyl Group: This step often involves the reaction of the piperidine derivative with a cyanomethylating agent like cyanomethyl chloride under basic conditions.

    N-Propylation: The final step involves the alkylation of the nitrogen atom with a propyl halide, typically under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyanomethyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group or the nitrile group, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Products may include sulfoxides or sulfonic acids.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products may include sulfonamides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored as a lead compound for the development of new drugs, particularly those targeting the central nervous system or metabolic pathways.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide would depend on its specific application. Generally, the sulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The cyanomethyl group may also play a role in binding interactions or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-ethylpiperidine-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

    N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-butylpiperidine-4-carboxamide: Similar structure but with a butyl group instead of a propyl group.

    N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyanomethyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-1-(4-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-3-11-20(14-10-19)18(22)16-8-12-21(13-9-16)25(23,24)17-6-4-15(2)5-7-17/h4-7,16H,3,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVUCXFKIXVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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